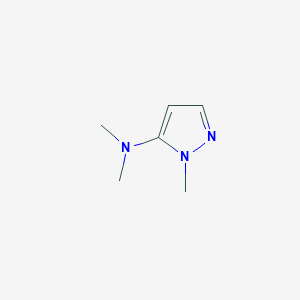
N,N,1-Trimethyl-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Its structure consists of a pyrazole ring (a five-membered heterocycle containing three carbon atoms and two nitrogen atoms) with an amino group (NH₂) at position 5.
- This compound is colorless and crystalline, and it has interesting properties that make it valuable in various applications.
N,N,1-Trimethyl-1H-pyrazol-5-amine: is a chemical compound with the molecular formula C₆H₁₁N₃ and a molecular weight of 125.172 g/mol .
Preparation Methods
Synthetic Routes:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
- The exact mechanism remains an active area of research.
- Potential molecular targets and pathways need further exploration.
Comparison with Similar Compounds
Similar Compounds:
Biological Activity
N,N,1-Trimethyl-1H-pyrazol-5-amine is a pyrazole derivative with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound is recognized for its potential therapeutic applications, including anticancer and anti-inflammatory properties. The following sections provide a detailed overview of its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C6H11N3 and a molecular weight of 125.17 g/mol. It features a pyrazole ring with three methyl groups attached to nitrogen atoms at positions N1 and N3. The compound's CAS number is 103068-68-4, which is essential for identification in chemical databases.
Table 1: Structural Comparison of Related Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-Methyl-1H-pyrazol-5-amine | C4H7N3 | Contains only one methyl group at N1 position |
| 3-Methyl-1-phenyl-1H-pyrazol-5-amine | C10H11N3 | Features a phenyl group enhancing lipophilicity |
| 4-Amino-3-methylpyrazole | C4H6N4 | Exhibits different biological activities due to amino substitution |
| 1,3-Diphenylpyrazole | C11H10N2 | Known for enhanced stability and reactivity |
Biological Activities
Research indicates that this compound exhibits notable biological activities:
Anticancer Properties
Several studies have demonstrated the compound's potential as an anticancer agent. For instance, derivatives of pyrazole have shown to inhibit tubulin polymerization, which is crucial for cancer cell proliferation. In vitro studies have indicated that compounds similar to this compound can significantly reduce cancer cell viability in various types of cancer cell lines, including colon cancer (CaCO-2) and non-small cell lung cancer (NCI-H23) .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. It has been reported to inhibit the release of TNF-alpha in response to lipopolysaccharide (LPS) stimulation in macrophages. This action suggests its potential use in treating inflammatory diseases .
Docking Studies : Computational docking studies have been utilized to understand how this compound interacts with various biological targets. Notably, it shows binding affinity at the colchicine site on tubulin, which may elucidate its mechanism as an anticancer agent .
Study 1: Antiproliferative Activity
A recent study assessed the antiproliferative effects of various pyrazole derivatives on cancer cell lines. The results showed that this compound exhibited an IC50 value indicating significant cytotoxicity against multiple cancer types .
Study 2: In Vivo Anti-inflammatory Effects
In vivo experiments demonstrated that derivatives of this compound could reduce inflammation markers in animal models subjected to LPS-induced inflammation. These findings support its therapeutic potential in treating inflammatory diseases .
Synthesis Methods
This compound can be synthesized through various methods involving the reaction of hydrazine derivatives with appropriate carbonyl compounds or through cyclization reactions involving substituted pyrazoles. These synthetic routes are crucial for producing derivatives with enhanced biological activity .
Properties
Molecular Formula |
C6H11N3 |
|---|---|
Molecular Weight |
125.17 g/mol |
IUPAC Name |
N,N,2-trimethylpyrazol-3-amine |
InChI |
InChI=1S/C6H11N3/c1-8(2)6-4-5-7-9(6)3/h4-5H,1-3H3 |
InChI Key |
CFBDYBKDLJMLPW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















